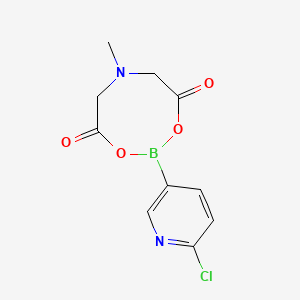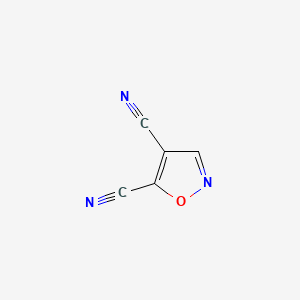
Ethyl 2-methyl-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-1-naphthoate is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.260 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-1-naphthoate consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .Wissenschaftliche Forschungsanwendungen
Photodimerization in Aqueous Solution
Ethyl 2-naphthoate, among other derivatives, was studied for photodimerization in cucurbit[8]uril aqueous solutions. The findings indicated that CB[8] can encapsulate two molecules of ethyl 2-naphthoate, facilitating a cubane-like photodimer formation. This study highlights the impact of cavity size and alkyl substitutes on the photochemical reactivity of 2-naphthoate derivatives (Lei et al., 2008).
Fluorescence and Intersystem Crossing
In another study, the effects of substitution and hydrogen bonding on fluorescence and intersystem crossing in naphthaldehydes and their derivatives, including ethyl 2-naphthoate, were examined. The research revealed interesting fluorescence properties and provided insights into the relationship between molecular structure and radiationless transition (Kitamura & Baba, 1975).
Synthetic Studies on Sorigenins
Ethyl 4-hydroxy-2-naphthoate, a derivative, was utilized in synthetic studies for the production of methoxynaphtho furanones. These compounds are of interest for their potential applications in organic synthesis and chemical research (Horii et al., 1962).
Reactions with Ammonia and Aniline
A study focused on the reactions of ethyl 1,3-dihydroxy-2-naphthoate with ammonia and aniline, providing insights into the production of specific amides and anilides. These findings are significant for understanding the chemical behavior of ethyl 2-methyl-1-naphthoate derivatives (Huang, 1958).
Molecular Mechanics Study
The inclusion complexes of 2-methyl naphthoate with α- and β-cyclodextrins were studied using molecular mechanics. This research provides valuable insights into the interactions of ethyl 2-methyl-1-naphthoate derivatives with cyclodextrins and their potential applications in pharmaceuticals and chemistry (Madrid et al., 1997).
Site-Selective Suzuki-Miyaura Reactions
Ethyl 3,5-bis(trifluoromethylsulfonyloxy)-2-naphthoate was studied for Suzuki-Miyaura reactions, showcasing site-selective synthesis of various diaryl-2-naphthoates. This research contributes to the field of organic synthesis, particularly in the selective formation of complex molecules (Ibad et al., 2011).
Electro-oxidation of Alkyl Naphthalenes
A study investigated the electro-oxidation of alkyl naphthalenes, including ethyl-derivatives, in acetone and water solutions. This research is significant for understanding the electrochemical properties and potential applications of ethyl 2-methyl-1-naphthoate in electro-oxidation processes (Sioda & Frankowska, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-methylnaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-16-14(15)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNMJCHGVZYPHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CC=CC=C21)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-1-naphthoate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]oxazol-7-amine](/img/structure/B597715.png)



![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)





![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)


